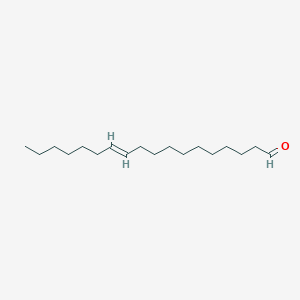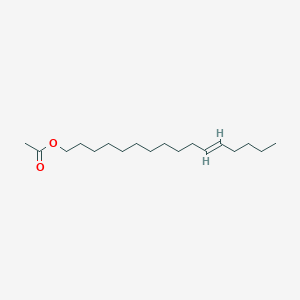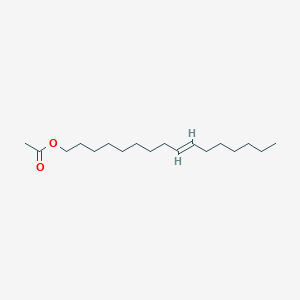
2(3H)-Furanone, dihydro-4,5,5-trimethyl-
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-4,5,5-trimethyl- is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound is commonly referred to as furaneol and is known for its sweet, fruity aroma. Furaneol is found in a variety of foods, including strawberries, pineapples, and tomatoes. In recent years, furaneol has been studied extensively for its potential applications in various fields, including the food industry, medicine, and agriculture.
Applications De Recherche Scientifique
Natural Food Preservative
4,5,5-trimethyloxolan-2-one has been found to have potential applications as a natural food preservative . A study explored the chemical composition and in vitro antioxidant and antibacterial activities of a caper leaf essential oil (EO) emulsion for possible food applications as a natural preservative . The EO was extracted by hydrodistillation from the leaves of Capparis spinosa and exhibited a pungent, sulphurous odour .
Physicochemical Properties Study
Another study shed light on the physicochemical properties of 4,5,5-trimethyloxolan-2-one-grown crystals . The single crystal was grown by a slow evaporation method. The phase formation and spectroscopic studies of the grown crystal were performed .
Drug Research and Development
4,5,5-trimethyloxolan-2-one and its synthetic analogues have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with the synthesis of their heteroannelated derivatives .
Synthesis of Pro-Drugs
4,5,5-trimethyloxolan-2-one is required to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one . This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs .
Power Sources for Portable Devices
Increasingly, lithium-ion batteries are being used as power sources for portable devices due to their high energy density, voltage, and durability . The graphene anode develops a solid electrolyte interface (SEI) . A great deal of research has been devoted to improve the SEI’s performance since its structure significantly impacts the cycle life, power capacity, and safety .
Propriétés
IUPAC Name |
4,5,5-trimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)9-7(5,2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGENJWPWBOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, dihydro-4,5,5-trimethyl- | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














